(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

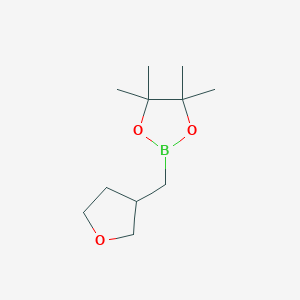

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester is an organoboron compound with the molecular formula C11H21BO3. It is a boronic ester derived from pinacol and (tetrahydrofuran-3-yl)methylboronic acid. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (tetrahydro-furan-3-yl)methylboronic acid pinacol ester typically involves the reaction of (tetrahydrofuran-3-yl)methylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

(Tetrahydrofuran-3-yl)methylboronic acid+Pinacol→(Tetrahydrofuran-3-yl)methylboronic acid pinacol ester+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反应分析

Chemical Reactions Involving Boronic Esters

Boronic esters, including those with tetrahydrofuran moieties, are versatile reagents in organic synthesis. They are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the coupling of aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst . Boronic esters can also undergo protodeboronation, a reaction where the boronic ester is converted back into its parent organic compound, often facilitated by water or a protic solvent .

Suzuki-Miyaura Cross-Coupling

| Reagents | Conditions | Product |

|---|---|---|

| Aryl/Vinyl Halide | Pd Catalyst, Base (e.g., Cs2CO3), Solvent (e.g., THF/H2O) | Coupled Product |

In Suzuki-Miyaura reactions, boronic esters like (tetrahydro-furan-3-yl)methylboronic acid pinacol ester can be used to introduce tetrahydrofuran moieties into target molecules.

Protodeboronation

Protodeboronation is a process where the boronic ester is converted back into its parent organic compound. This reaction can be catalyzed under certain conditions and is relevant for understanding the stability and reactivity of boronic esters.

| Reagents | Conditions | Product |

|---|---|---|

| Boronic Ester | Water or Protic Solvent, Optional Catalyst | Parent Organic Compound |

Protodeboronation can be influenced by the structure of the diol used in the esterification of the boronic acid. For instance, five-membered ring esters like pinacol esters provide enhanced stability compared to six-membered ring esters .

Stability and Reactivity

The stability and reactivity of this compound are influenced by its structure. The presence of a tetrahydrofuran ring contributes to its solubility and reactivity in organic solvents. Boronic esters are generally more stable than their corresponding boronic acids, especially when stored or manipulated .

Comparison of Stability

科学研究应用

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

作用机制

The mechanism of action of (tetrahydro-furan-3-yl)methylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester substrate.

相似化合物的比较

Similar Compounds

- Phenylboronic acid pinacol ester

- (4-Methoxyphenyl)boronic acid pinacol ester

- (4-Fluorophenyl)boronic acid pinacol ester

Uniqueness

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester is unique due to its tetrahydrofuran ring, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

生物活性

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester is a boronic acid derivative notable for its unique structure that combines a tetrahydrofuran moiety with a boronic acid pinacol ester. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C₉H₁₃B₁O₃

- Molar Mass : Approximately 198.07 g/mol

- Physical State : Colorless to pale yellow liquid

- Density : Approximately 0.99 g/cm³

- Boiling Point : Near 230.6 °C

The presence of the tetrahydrofuran ring enhances the solubility and reactivity of this compound in organic solvents, making it suitable for various applications in organic synthesis and biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known for their capability to form reversible covalent bonds with diols, which can be exploited in enzyme inhibition studies. The compound's structure allows it to modulate the activity of enzymes involved in critical biochemical pathways, making it a candidate for therapeutic applications .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. For instance, studies have shown its potential in inhibiting serine proteases and other enzyme classes that play significant roles in disease processes .

Case Studies and Research Findings

- Inhibition of Serine Proteases : A study demonstrated that derivatives of boronic acids, including this compound, exhibited significant inhibition against serine proteases, which are crucial in various physiological processes and disease mechanisms .

- Anticancer Activity : Preliminary investigations suggest that this compound may have anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

- Diabetes Research : The compound's interactions with glucose-regulating enzymes have been explored, indicating a possible role in managing diabetes by influencing insulin signaling pathways .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4,5,5-tetramethyl-2-(tetrahydro-3-furanyl)-1,3,2-dioxaborolane | C₉H₁₃B₁O₃ | Similar boronic structure but different substituents |

| Methylboronic acid pinacol ester | C₇H₁₃B₁O₃ | Simpler structure without tetrahydrofuran ring |

| Isopropylboronic acid pinacol ester | C₈H₁₃B₁O₃ | Contains isopropyl group instead of tetrahydrofuran |

This table highlights how the unique cyclic ether structure of this compound enhances its solubility and reactivity compared to other linear boronic esters .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxolan-3-ylmethyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYSUGPIVCHLSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。